9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
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Overview
Description
The compound 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic molecule with a unique structure. It belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting from readily available precursors. One common route involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid to form 4-benzyloxy-3-methoxyphenylacetic acid . This intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyloxy-3-methoxyphenylacetic acid
- 9-[3-(benzyloxy)-4-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Uniqueness
Compared to similar compounds, 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups. These structural features contribute to its unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C31H35NO4 |
---|---|
Molecular Weight |
485.6g/mol |
IUPAC Name |
9-(3-methoxy-4-phenylmethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C31H35NO4/c1-30(2)14-21-28(23(33)16-30)27(29-22(32-21)15-31(3,4)17-24(29)34)20-11-12-25(26(13-20)35-5)36-18-19-9-7-6-8-10-19/h6-13,27,32H,14-18H2,1-5H3 |
InChI Key |
NGBZQMJMZAWKLO-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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